![molecular formula C11H17N3O3 B3945075 2-[(2,6-dimethyl-4-morpholinyl)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B3945075.png)
2-[(2,6-dimethyl-4-morpholinyl)methyl]-6-hydroxy-3(2H)-pyridazinone
Vue d'ensemble
Description
2-[(2,6-dimethyl-4-morpholinyl)methyl]-6-hydroxy-3(2H)-pyridazinone, also known as DMHP, is a pyridazinone derivative that has been extensively studied for its biological and pharmacological properties. DMHP has been found to possess potent antioxidant, anti-inflammatory, and antitumor activities, making it a promising candidate for the development of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-[(2,6-dimethyl-4-morpholinyl)methyl]-6-hydroxy-3(2H)-pyridazinone involves its ability to modulate various signaling pathways involved in cellular processes such as apoptosis, inflammation, and oxidative stress. This compound has been found to activate the AMPK signaling pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. Furthermore, this compound has been found to scavenge free radicals and inhibit lipid peroxidation, thereby exerting its antioxidant activity.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects, including the modulation of cellular signaling pathways, the inhibition of cancer cell proliferation, the induction of apoptosis, the regulation of glucose metabolism and insulin signaling, and the reduction of oxidative stress and inflammation. Additionally, this compound has been found to exhibit low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[(2,6-dimethyl-4-morpholinyl)methyl]-6-hydroxy-3(2H)-pyridazinone is its potent biological activity, which makes it an attractive candidate for the development of novel therapeutic agents. Additionally, this compound exhibits low toxicity and high bioavailability, which are important factors for drug development. However, one of the limitations of this compound is its complex synthesis process, which may limit its commercial viability.
Orientations Futures
There are several potential future directions for the study of 2-[(2,6-dimethyl-4-morpholinyl)methyl]-6-hydroxy-3(2H)-pyridazinone. One area of research could focus on the development of novel this compound derivatives with improved pharmacological properties. Additionally, further studies could investigate the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases. Moreover, the development of novel drug delivery systems could enhance the bioavailability and efficacy of this compound. Finally, further studies could investigate the potential use of this compound as a diagnostic tool for the early detection of various diseases.
Applications De Recherche Scientifique
2-[(2,6-dimethyl-4-morpholinyl)methyl]-6-hydroxy-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has been found to exhibit potent anti-tumor activity by inhibiting cancer cell proliferation and inducing apoptosis. Additionally, this compound has been shown to possess anti-diabetic properties by regulating glucose metabolism and insulin signaling pathways. Moreover, this compound has been found to exert neuroprotective effects by reducing oxidative stress and inflammation, suggesting its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-pyridazine-3,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-8-5-13(6-9(2)17-8)7-14-11(16)4-3-10(15)12-14/h3-4,8-9H,5-7H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENFBONHKZIOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CN2C(=O)C=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(3-methyl-1-pyridin-3-ylbutyl)amino]piperidine-1-carboxylate](/img/structure/B3944996.png)
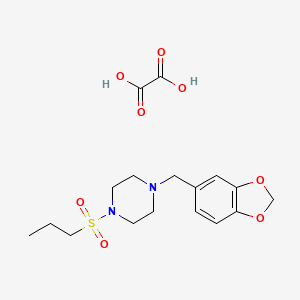
![4-(4-iodophenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3945018.png)

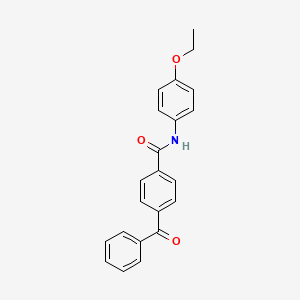
![1-[(4-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3945042.png)
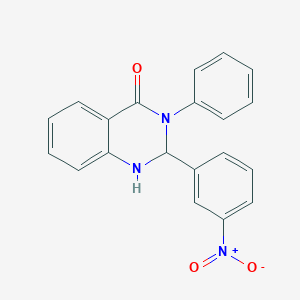
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine oxalate](/img/structure/B3945049.png)
![5-[4-(4-bromobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3945051.png)
![N-benzyl-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3945057.png)
![4-[(4-benzoyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B3945060.png)
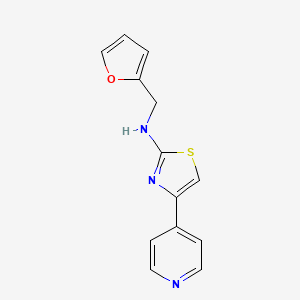
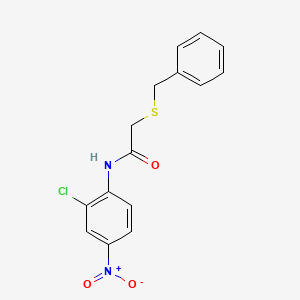
![3-cyclohexyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3945087.png)